molecular formula C10H10O4 B1422722 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid CAS No. 33632-74-5

3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid

Cat. No. B1422722
CAS RN: 33632-74-5
M. Wt: 194.18 g/mol
InChI Key: BYYFEADAQZCIGM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid (DHDBCA) is a heterocyclic compound, which is a compound composed of multiple rings of atoms . It is derived from the benzodiazepine class of compounds. The IUPAC name for this compound is 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of DHDBCA is represented by the linear formula C10H10O4 . The InChI code for this compound is 1S/C10H10O4/c11-10(12)9-5-6-13-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of DHDBCA is 194.19 . It is a solid at room temperature . The storage temperature should be at room temperature and it should be kept in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Olfactory Properties

  • "3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid" derivatives have been synthesized and studied for their unique olfactory properties. A study by Kraft et al. (2010) synthesized a compound with marine and spicy-vanillic odor, which serves as a starting material for the synthesis of homologues (Kraft, Popaj, Müller, & Schär, 2010).

Stereocontrolled Synthesis

  • Kasagani et al. (2020) developed a stereocontrolled method for preparing chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones using benzoxepine-4-carboxylates and chiral amino acid ethyl esters. This method is significant in the context of synthesizing chiral compounds (Kasagani, Kurma, & Bhimapaka, 2020).

Innovative Synthesis Methods

  • A study by 詹淑婷 (2012) focused on innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, a class of compounds used in biology and medication (詹淑婷, 2012).

Application in Electrochromic Materials

  • İçli et al. (2010) explored donor-acceptor systems based on 3,4-dihydro-2H-benzo[b][1,4]dioxepine derivatives to attain low bandgap black polymer electrochromes. These materials are significant for applications in electrochromic devices (İçli, Pamuk, Algi, Önal, & Cihaner, 2010).

Pharmaceutical Research

  • Dallacker et al. (1980) prepared various benzoxepine derivatives, including 3,4-dihydro-2H-benzo[1,5]dioxepin-6-carboxylic acid, and examined their spasm-activity in mice. This study contributes to the understanding of the pharmacological effects of benzoxepine derivatives (Dallacker, Reichrath, & Schnackers, 1980).

Chemical Synthesis

  • Other studies, such as those by Cizej & Urleb (1996) and Fitton & Ward (1971), focus on the chemical synthesis of related compounds, demonstrating the compound's importance in organic synthesis and chemical transformations (Cizej & Urleb, 1996); (Fitton & Ward, 1971).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)9-5-6-13-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYFEADAQZCIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706101
Record name 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid

CAS RN

33632-74-5
Record name 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
Reactant of Route 4
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
Reactant of Route 5
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
Reactant of Route 6
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid

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